molecular formula C17H16F3NO3 B10973314 4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide

Cat. No.: B10973314
M. Wt: 339.31 g/mol
InChI Key: OHCLLEDJOUCZOD-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluoro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using difluoromethyl ether as the reagent.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethoxy and ethoxy groups in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-3-23-15-9-11(4-7-14(15)24-17(19)20)16(22)21-13-6-5-12(18)8-10(13)2/h4-9,17H,3H2,1-2H3,(H,21,22)

InChI Key

OHCLLEDJOUCZOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)C)OC(F)F

Origin of Product

United States

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